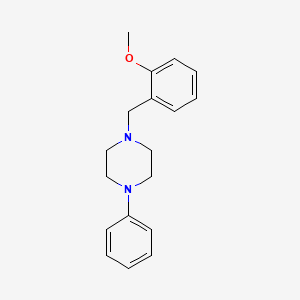

1-(2-methoxybenzyl)-4-phenylpiperazine

Description

Overview of Piperazine (B1678402) Core Scaffolds in Chemical Biology Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. nih.govencyclopedia.pub This designation stems from its frequent appearance in a wide array of approved drugs and biologically active molecules. encyclopedia.pubnih.gov The unique structural and physicochemical properties of the piperazine core contribute to its widespread use. Its basic nature and potential for high water solubility can enhance the pharmacokinetic properties of drug candidates. nih.gov Furthermore, the two nitrogen atoms provide reactive sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). ijrrjournal.com This adaptability enables the fine-tuning of a molecule's interaction with biological targets. nih.gov The piperazine moiety is a key component in drugs with a vast range of therapeutic applications, including anticancer, antiviral, and antidepressant agents. encyclopedia.pubmdpi.com

Historical Context of Substituted Piperazines in Receptor Ligand Discovery

The journey of substituted piperazines in drug discovery began with the recognition of their ability to interact with various neurotransmitter receptors. ijrrjournal.com Initially investigated for their anthelmintic properties in the 1950s, the therapeutic potential of piperazine derivatives quickly expanded. researchgate.net Researchers discovered that by modifying the substituents on the piperazine ring, they could create compounds with high affinity and selectivity for specific receptor subtypes. ijrrjournal.com This led to the development of numerous centrally acting agents. For instance, arylpiperazine derivatives have been extensively studied for their effects on serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are crucial targets in the treatment of psychiatric and neurological disorders. medchem-ippas.eu The exploration of different substitution patterns on the piperazine nucleus has been a cornerstone of medicinal chemistry, leading to a deeper understanding of receptor pharmacology and the design of more effective receptor ligands. ijrrjournal.com

Rationale for Investigating 1-(2-Methoxybenzyl)-4-phenylpiperazine

The specific structural features of this compound provide a clear rationale for its scientific investigation. The molecule combines two key pharmacophoric elements: the phenylpiperazine moiety and a methoxybenzyl group. The phenylpiperazine core is a well-established motif for targeting various receptors, particularly serotonin receptors like 5-HT1A. acs.org The introduction of a methoxy (B1213986) group on the phenyl ring can significantly influence the electronic and steric properties of the molecule, potentially altering its binding affinity and selectivity for its biological targets.

The placement of the methoxy group at the ortho position of the benzyl (B1604629) substituent is of particular interest. This specific substitution pattern can induce conformational constraints and create unique interactions with the receptor's binding pocket. Research on related (2-methoxyphenyl)piperazine derivatives has shown that this substitution can lead to high affinity for the 5-HT1A receptor while potentially reducing affinity for other receptors, such as α1-adrenergic receptors. acs.org This selectivity is a desirable characteristic in drug design as it can minimize off-target effects.

Scope and Objectives of Academic Research on the Compound

Academic research on this compound and its analogues is typically focused on several key objectives:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce the compound and its derivatives is a fundamental aspect of the research. This is often followed by detailed structural characterization using techniques such as NMR and mass spectrometry. mdpi.com

Receptor Binding Affinity Profiling: A primary goal is to determine the binding affinities of the compound for a panel of biologically relevant receptors. This is crucial for identifying its primary molecular targets and understanding its potential pharmacological effects. Research in this area often involves radioligand binding assays. For example, studies on similar compounds have determined their binding constants (Ki values) for various serotonin and dopamine receptor subtypes. nih.gov

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the structure of the parent compound and evaluate how these changes affect its biological activity. For instance, the position of the methoxy group on the benzyl ring might be varied, or other substituents might be introduced to probe the requirements for optimal receptor interaction.

Functional Activity Assessment: Beyond simple binding, it is important to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors. This involves functional assays that measure the cellular response upon compound binding.

In Vivo Evaluation: In later stages of research, promising compounds may be evaluated in animal models to assess their pharmacological effects in a living organism.

The overarching goal of this research is to gain a deeper understanding of how the specific chemical structure of this compound dictates its biological activity. This knowledge can contribute to the development of more selective and effective therapeutic agents for a range of disorders.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-21-18-10-6-5-7-16(18)15-19-11-13-20(14-12-19)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNRJDAPSFQWEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(2-Methoxybenzyl)-4-phenylpiperazine

The construction of the this compound molecule can be achieved through several established synthetic strategies. These routes primarily involve the formation of the piperazine (B1678402) core and the subsequent attachment of the phenyl and 2-methoxybenzyl substituents. The main approaches include nucleophilic substitution and cyclo-condensation reactions.

Nucleophilic substitution is a cornerstone method for synthesizing N-substituted piperazines. This approach can be divided into two key steps for the target molecule: the N-arylation to form a 1-phenylpiperazine (B188723) intermediate, followed by N-alkylation with a 2-methoxybenzyl group.

N-Arylation: The formation of the N-phenyl bond is typically achieved through methods like the Buchwald-Hartwig amination (a palladium-catalyzed cross-coupling reaction), the Ullmann condensation (a copper-catalyzed reaction), or through Nucleophilic Aromatic Substitution (SNAr) if the aromatic ring is sufficiently electron-deficient. mdpi.com For non-activated aryl halides, transition metal-catalyzed methods are generally preferred. google.com

N-Alkylation: Once 1-phenylpiperazine is obtained, the final step is a standard nucleophilic substitution reaction. The secondary amine of the 1-phenylpiperazine acts as a nucleophile, attacking an alkyl halide such as 2-methoxybenzyl chloride or bromide. mdpi.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Table 1: Example Reaction Scheme via Nucleophilic Substitution

| Step | Reactants | Reagents/Conditions | Product |

| 1. N-Arylation | Piperazine, Bromobenzene | Pd catalyst, Ligand, Base (e.g., NaOtBu), Toluene, Heat | 1-Phenylpiperazine |

| 2. N-Alkylation | 1-Phenylpiperazine, 2-Methoxybenzyl chloride | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile), Heat | This compound |

Cyclo-condensation offers an alternative route that builds the piperazine ring from acyclic precursors. A common method involves the reaction of diethanolamine (B148213) with an aniline (B41778) derivative under acidic conditions. core.ac.uk For the synthesis of this compound, this pathway would be less direct. A more plausible cyclo-condensation approach would involve reacting N-phenyldiethanolamine with 2-methoxybenzylamine. However, classical routes often involve reacting anilines directly with bis(2-chloroethyl)amine. core.ac.uk This method generates the N-arylpiperazine, which can then be further functionalized as described in the nucleophilic substitution approach.

The synthesis of analogues of this compound provides insight into the chemical versatility of this scaffold. Research into related compounds often involves modifying the substituents on either the phenyl or the benzyl (B1604629) ring.

Ortho-Substituted Phenylpiperazine Analogues: Studies have described the synthesis of various ortho-substituted phenylpiperazine analogues where the methoxy (B1213986) group is replaced by other functionalities like hydroxyl groups or larger fluoroalkoxy substituents. nih.gov The O-desmethyl analogue, for instance, is a key derivative investigated for its distinct properties. nih.gov

N,N'-Diarylated Piperazine Analogues: One-pot synthesis methods have been developed starting from diethanolamine, which is reacted with a specific aniline (e.g., p-anisidine) to form an N-arylated piperazine intermediate. core.ac.uk This intermediate is then reacted with a different aryl halide to produce unsymmetrically N,N'-diarylated piperazines. core.ac.uk

Complex Piperazine Derivatives: More complex analogues are synthesized for various research purposes, such as potential anticancer agents. These syntheses can involve alkylating a 1,2-benzothiazine scaffold with functionalized phenylpiperazine derivatives, showcasing the utility of the phenylpiperazine motif in building larger, more complex molecules. nih.gov For example, 1-(3,4-dichlorophenyl)piperazine (B178234) has been used to create compounds with significant cytotoxic activity. nih.gov

Optimization of Reaction Conditions for Research-Scale Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring reproducibility in a research setting. Key parameters for the synthesis of this compound, particularly the N-alkylation step, include the choice of solvent, base, temperature, and reaction time.

Solvent: The choice of solvent can significantly affect reaction rates and outcomes. For N-alkylation, polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often effective as they can dissolve the reactants and facilitate the substitution reaction. google.comscielo.br

Base: A suitable base is required to scavenge the acid produced during the reaction. Inorganic bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) are commonly used due to their effectiveness, low cost, and ease of removal. google.com

Catalyst: In some cases, a catalyst like sodium iodide or potassium iodide can be added to increase the rate of reaction, especially if an alkyl chloride is used, by promoting an in-situ Finkelstein reaction to form the more reactive alkyl iodide. google.com

Temperature: Reaction temperatures can be optimized to balance reaction rate and selectivity. scielo.br While higher temperatures often lead to faster reactions, they can also promote the formation of side products. Reactions are often run at the reflux temperature of the chosen solvent. core.ac.uk

Reaction Time: The duration of the reaction should be sufficient for the consumption of the starting materials. Progress can be monitored using techniques like Thin-Layer Chromatography (TLC). mdpi.com Extending the reaction time unnecessarily can lead to product degradation or the formation of byproducts. scielo.br

Table 2: Parameters for Optimization of N-Alkylation Step

| Parameter | Options | Considerations |

| Solvent | Acetonitrile, DMF, Acetone | Polarity, boiling point, solubility of reactants. |

| Base | K2CO3, Na2CO3, Cs2CO3, Triethylamine | Strength, solubility, ease of removal. |

| Temperature | Room Temperature to Reflux | Reaction rate vs. side product formation. scielo.br |

| Catalyst | NaI, KI | To enhance reactivity of alkyl chlorides. google.com |

Characterization of Synthetic Intermediates and Final Product Purity for Research Studies

Confirming the identity and purity of synthetic intermediates and the final this compound product is essential for the integrity of research studies. This is accomplished through a combination of spectroscopic techniques.

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools for structural elucidation.

In the 1H NMR spectrum of a related phenylpiperazine compound, characteristic signals for the piperazine ring protons typically appear as multiplets in the aliphatic region (e.g., ~3.0-3.4 ppm). mdpi.comnih.gov The protons of the methoxy group (-OCH3) would appear as a sharp singlet around 3.7-3.8 ppm. mdpi.com The methylene (B1212753) bridge protons (-CH2-) would also produce a singlet, while the aromatic protons would be observed in the downfield region (~6.8-7.4 ppm). nih.gov

The 13C NMR spectrum provides information on all unique carbon atoms in the molecule. Signals for the aliphatic carbons of the piperazine ring and the methylene bridge would appear in the range of ~48-70 ppm, while the methoxy carbon would be around 55 ppm. mdpi.com Aromatic carbons would resonate in the ~110-160 ppm region. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The spectrum would show characteristic C-H stretching vibrations for both aliphatic and aromatic groups, and C-O stretching for the methoxy ether group. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. nih.gov

Table 3: Representative Spectroscopic Data for a Phenylpiperazine Structure

| Technique | Observation | Interpretation |

| 1H NMR | Singlet (~3.75 ppm) | Methoxy group protons (-OCH3) mdpi.com |

| Multiplets (~2.9-3.2 ppm) | Piperazine ring protons mdpi.com | |

| Multiplets (~6.9-7.7 ppm) | Aromatic ring protons mdpi.com | |

| 13C NMR | Signal (~55.8 ppm) | Methoxy group carbon mdpi.com |

| Signals (~48-51 ppm) | Piperazine ring carbons mdpi.com | |

| IR (cm-1) | ~2830-2880 | C-H aliphatic stretch mdpi.com |

| ~3040 | C-H aromatic stretch mdpi.com | |

| HRMS | [M+H]+ | Confirms molecular weight and formula nih.gov |

Chromatographic Purity Assessment in Research Batches

The determination of purity for research batches of this compound is critical for ensuring the integrity of scientific data. Chromatographic techniques are the primary methods employed for this purpose, offering high-resolution separation of the target compound from starting materials, by-products, and other impurities. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most utilized techniques for quantitative and qualitative analysis of piperazine derivatives. researchgate.net

Gas chromatography, often coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID), is a powerful tool for purity assessment. researchgate.netrsc.org The methodology allows for the separation of volatile and thermally stable compounds. For piperazine-based compounds, GC-MS analysis provides not only retention time data for quantification but also mass spectra that unequivocally identify the compound and its potential impurities. researchgate.netresearchgate.net The separation of positional isomers, which can be a significant challenge, has been successfully achieved for similar piperazine derivatives using GC-MS. rsc.org Specificity is enhanced by identifying characteristic mass-to-charge (m/z) fragment ions. For the related compound 1-(2-methoxyphenyl)piperazine (B120316) (MeOPP), characteristic ions include m/z 192, 150, 135, and 120, which are instrumental for its identification. researchgate.net

A typical GC method developed for piperazine derivatives involves a capillary column and programmed temperature ramping to ensure efficient separation. researchgate.net

Table 1: Illustrative GC Parameters for Analysis of Piperazine Derivatives

| Parameter | Value/Type |

|---|---|

| Column | DB-17 or HP-5 (Phenyl Methyl Siloxane) researchgate.net |

| Column Dimensions | 30 m length x 0.53 mm I.D. x 1.0 µm film thickness researchgate.net |

| Carrier Gas | Helium researchgate.net |

| Injector Temperature | 250 - 270°C |

| Detector Temperature | 260 - 290°C (FID or MS Transfer Line) |

| Oven Program | Initial temp 150°C, ramp to 260-290°C researchgate.net |

| Injection Mode | Splitless nih.gov |

Note: This table represents typical parameters derived from methods for similar piperazine compounds and serves as an illustrative guide.

High-performance liquid chromatography (HPLC), particularly in a reverse-phase (RP-HPLC) configuration, is another cornerstone for purity evaluation of phenylpiperazine derivatives. nih.govunodc.org This method is suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. A validated RP-HPLC method for a related phenylpiperazine derivative utilized an octadecylsilane (B103800) (C18) column with a mobile phase consisting of an acetonitrile and phosphate (B84403) buffer mixture. nih.gov Detection is commonly performed using a diode-array detector (DAD) or a standard UV detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.netnih.gov The precision and accuracy of these HPLC methods are typically validated to be below 4% for quantitative analysis of piperazine derivatives in research samples. researchgate.net

Thin-layer chromatography (TLC) is also employed as a rapid, qualitative method to monitor reaction progress and for preliminary purity checks, often using silica (B1680970) gel plates. nih.gov

Derivatization Strategies for Structural Modification

The structural framework of this compound offers multiple sites for chemical modification, making it a versatile scaffold in medicinal chemistry research. mdpi.com Derivatization strategies are systematically employed to explore structure-activity relationships (SAR) by altering specific moieties of the molecule. tandfonline.comnih.gov These modifications can be broadly categorized into alterations of the benzyl group, the phenyl group, or the core piperazine ring.

The arylpiperazine scaffold is considered a "privileged structure" because its modular nature allows for diverse modifications targeting various biological receptors. mdpi.com Key strategies for modifying the this compound structure include:

N-Alkylation and N-Acylation: The secondary amine nitrogen of a precursor like 1-phenylpiperazine or the tertiary amine of 1-(2-methoxyphenyl)piperazine can be targeted. For instance, a common synthetic route involves the N-alkylation of a piperazine derivative with a substituted benzyl halide. nih.gov In one study, N-((benzofuran-2-yl)methyl)piperazine was treated with 4-methoxybenzyl chloride to yield the final product, demonstrating a key derivatization step. nih.gov Similarly, acylation reactions can introduce amide functionalities, as seen in the synthesis of 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine. acs.org

Substitution on the Aromatic Rings: Modifications to either the benzyl or the phenyl ring are a primary strategy to modulate activity.

Benzyl Ring Modification: Research on related compounds shows that adding substituents to the benzyl ring can significantly impact biological affinity. For example, adding a 4-chloro or an additional 4-methoxy group to a benzylpiperazine structure was found to improve binding to certain receptors. nih.gov

Phenyl Ring Modification: The phenyl group attached to the piperazine nitrogen can also be substituted. A series of chalcone-piperazine derivatives were synthesized using various substituted phenylpiperazines, including 1-(2-fluorophenyl)piperazine (B89578) and 1-(4-fluorophenyl)piperazine, to investigate their biological effects. tandfonline.comnih.gov

Introduction of Complex Side Chains: More complex functional groups can be attached to the piperazine nitrogen to create novel derivatives. In one extensive study, sixteen new derivatives were synthesized by linking a substituted 1-phenethylpiperidin-4-yl or (1-phenethylpiperidin-4-yl)methyl moiety to the 1-(2-methoxyphenyl)piperazine core. nih.gov This strategy resulted in compounds with significantly altered properties, such as 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine. nih.gov

These derivatization approaches allow for the fine-tuning of the molecule's physicochemical and pharmacological properties.

Table 2: Examples of Derivatization Strategies for (2-Methoxyphenyl)piperazine Scaffolds

| Precursor Scaffold | Reagent/Modification Strategy | Resulting Derivative Class | Example Compound |

|---|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | N-Alkylation with substituted phenethylpiperidine | Piperidinyl-methyl-piperazines | 1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine nih.gov |

| 1-(2-Methoxyphenyl)piperazine | N-Acylation with substituted benzoyl chloride | Benzoylpiperazines | 1-(3,5-Dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine acs.org |

| N-Arylpiperazine | Attachment to a chalcone (B49325) structure | Chalcone-piperazine hybrids | 3-(Substituted-phenyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one tandfonline.comnih.gov |

Pharmacological Characterization in Preclinical Research Models

Receptor Binding Affinity and Selectivity Profiling

Comprehensive searches of medicinal chemistry and pharmacology databases did not yield specific binding data for 1-(2-methoxybenzyl)-4-phenylpiperazine. The following sections reflect the lack of available information for the specified compound.

Serotonin (B10506) Receptor (5-HT) Subtype Binding Studies

5-HT1A Receptor Affinity

No published studies were found that reported the binding affinity (Ki) of this compound for the 5-HT1A receptor. Research on analogous compounds featuring the 1-(2-methoxyphenyl)piperazine (B120316) core shows a wide range of affinities for this receptor, highlighting the critical influence of the substituent at the N4 position. nih.govsemanticscholar.orgbg.ac.rsnih.gov

5-HT2A Receptor Affinity

The affinity of this compound for the 5-HT2A receptor is not documented in the available literature. Studies on related N-benzyl derivatives of other chemical classes have shown significant 5-HT2A receptor activity, but this cannot be directly extrapolated to the target compound. nih.govpsu.edu

Other 5-HT Receptor Subtypes (e.g., 5-HT7)

There is no available data on the binding profile of this compound at other serotonin receptor subtypes, including the 5-HT7 receptor. Research into other phenylpiperazine derivatives has indicated that affinity for the 5-HT7 receptor is structurally sensitive. nih.govnih.gov

Dopamine (B1211576) Receptor (D) Subtype Binding Studies

D2 Receptor Affinity

The binding affinity of this compound for the dopamine D2 receptor has not been reported. The affinity of phenylpiperazine derivatives for the D2 receptor is a key parameter in the development of antipsychotic agents, but data for this specific molecule is absent from the scientific record. nih.govmdpi.com

Adrenergic Receptor (α-AR) Subtype Binding Studies

The 1-(o-methoxyphenyl)piperazine moiety is recognized as an important structural feature for affinity towards alpha-adrenergic receptors in various derivatives. However, specific binding data for this compound is limited.

There is no specific published data detailing the binding affinity of this compound for the α1A-adrenoceptor. Studies on other N-phenylpiperazine derivatives have shown that they can bind to α1A-adrenoceptors, and this interaction is influenced by the specific substitutions on the phenylpiperazine structure. For instance, certain derivatives have been shown to bind with nanomolar affinity to α1-adrenoceptors in rat cerebral cortex. Without dedicated studies on this compound, its specific affinity for the α1A subtype cannot be confirmed.

Specific preclinical studies measuring the binding affinity of this compound at the α1D-adrenoceptor have not been identified in the available literature. The antagonist BMY7378, which contains a 4-(2-methoxyphenyl)-1-piperazinyl moiety, is known for its selectivity for the α1D-adrenoceptor, suggesting that this chemical group can contribute to binding at this receptor subtype. However, the complete structure of this compound differs, and its specific α1D-adrenoceptor affinity is undetermined.

Off-target Receptor Binding Screening in Preclinical Panels

A comprehensive off-target receptor binding profile for this compound from a broad preclinical panel is not available in published literature. Such screenings are crucial for understanding the selectivity of a compound and predicting potential off-target effects. While research on other phenylpiperazine derivatives has sometimes included broader receptor screening, specific data for this compound is absent.

Functional Activity Assays (Agonism/Antagonism) in In Vitro Systems

Adenylyl Cyclase Modulation

There are no specific studies available that have evaluated the functional effect of this compound on adenylyl cyclase activity. Agonist or antagonist activity at G-protein coupled receptors, such as dopamine or adrenergic receptors, is often determined by measuring the modulation of the adenylyl cyclase pathway, leading to changes in cyclic AMP (cAMP) levels. The lack of binding data for this compound at these receptors is accompanied by a lack of data on its functional impact on this key signaling pathway.

Calcium Flux Assays

Calcium flux assays are fundamental in vitro functional assays used to measure the transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs following the activation of certain G-protein coupled receptors (GPCRs), such as the serotonin 5-HT₂ₐ receptor, which are coupled to the Gq signaling pathway. researchgate.net This technique is instrumental in determining whether a compound acts as an agonist or antagonist at these receptors. revvity.com

The procedure typically involves loading cultured cells expressing the receptor of interest with a calcium-sensitive fluorescent dye, such as Fluo-3, Fluo-4, or Cal-520. revvity.comnih.govnih.gov When the compound is introduced, activation of Gq-coupled receptors triggers the release of calcium from intracellular stores, leading to a sharp increase in fluorescence intensity as the dye binds to Ca²⁺ ions. moleculardevices.com This change in fluorescence is monitored in real-time using a fluorometric imaging plate reader or a high-content screening system. revvity.commoleculardevices.com

For a compound like this compound, a calcium flux assay would quantify its ability to activate receptors like the 5-HT₂ₐ receptor. The potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound can be determined from the dose-response curve. Studies on structurally related N-(2-methoxybenzyl)phenethylamine (NBOMe) drugs have shown that they are potent agonists at the 5-HT₂ₐ receptor, and this activity is readily quantifiable with calcium flux assays. nih.gov In some cases, cytotoxic effects of related compounds have been associated with a disruption in intracellular calcium regulation. mdpi.com

Table 1: Illustrative Data from a Calcium Flux Assay This table presents hypothetical data to illustrate the typical output of a calcium flux assay for a test compound compared to a known agonist.

| Compound | Concentration | Peak Fluorescence (RFU) | EC₅₀ (nM) |

| Known Agonist | 1 nM | 15000 | 5.2 |

| 10 nM | 45000 | ||

| 100 nM | 85000 | ||

| 1 µM | 95000 | ||

| Test Compound | 1 nM | 8000 | 15.8 |

| 10 nM | 32000 | ||

| 100 nM | 78000 | ||

| 1 µM | 92000 |

Receptor-Coupled Signaling Pathway Analysis

Beyond a simple calcium response, a detailed analysis of receptor-coupled signaling pathways is necessary to fully understand a compound's functional profile. Agonist binding to a receptor, such as the 5-HT₂ₐ receptor, can initiate multiple downstream signaling cascades, not just the Gq pathway that mediates calcium release. Another critical pathway involves the recruitment of β-arrestin proteins, which mediate receptor desensitization and can also initiate their own distinct signaling events.

Research into related N-benzyl derivatives of phenethylamines has revealed the concept of "functional selectivity" or "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., Gq vs. β-arrestin). researchgate.net Studies have shown that for serotonergic psychedelics, the activation of the Gq signaling pathway is predictive of their behavioral effects, whereas the role of β-arrestin recruitment is distinct. researchgate.net To analyze these pathways, techniques like Bioluminescence Resonance Energy Transfer (BRET) are employed. BRET assays can measure the interaction between a receptor and its associated G-protein or β-arrestin in live cells.

For this compound, such an analysis would reveal its bias profile at key receptors. Preliminary studies on analogues of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine have utilized 5-HT₁ₐ-coupled adenylyl cyclase assays to determine antagonist activity, demonstrating the diverse signaling pathways that can be investigated. nih.gov

Inhibition of Neurotransmitter Transporters (e.g., SERT)

The interaction of this compound with monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET), is a critical component of its pharmacological characterization. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. idrblab.org Inhibition of these transporters can lead to increased levels of neurotransmitters in the synapse.

The affinity of a compound for these transporters is typically determined through in vitro competitive displacement assays using radioligands. nih.gov In these experiments, cell membranes or tissues rich in a specific transporter are incubated with a known radiolabeled ligand and varying concentrations of the test compound. The ability of the test compound to displace the radioligand provides a measure of its binding affinity (Ki). researchgate.net

Studies on related N-2-methoxybenzyl (NBOMe) derivatives have shown that this chemical substitution can increase the binding affinity for monoamine transporters compared to their parent compounds. nih.gov Similarly, research on other piperazine-based compounds has detailed their kinetic interactions with transporters like DAT, revealing complex mechanisms such as transporter protein conformational changes. nih.gov

Table 2: Example Transporter Inhibition Profile for a Phenylpiperazine Analog This table shows representative binding affinity (Ki) data for a hypothetical phenylpiperazine compound at human monoamine transporters.

| Transporter | Radioligand | Ki (nM) |

| SERT | [³H]Citalopram | 150 |

| DAT | [³H]WIN 35,428 | 85 |

| NET | [³H]Nisoxetine | 275 |

Mechanistic Preclinical In Vivo Studies (Non-Human Animal Models)

To complement in vitro findings, in vivo studies in non-human animal models are essential for understanding the compound's effects within a complex biological system.

Receptor Occupancy Studies in Animal Brain Models

Receptor occupancy studies aim to determine the extent to which a compound binds to its target receptors in the living brain at various doses. This is crucial for correlating pharmacological doses with target engagement. Non-invasive techniques like Positron Emission Tomography (PET) and single-photon emission computed tomography (SPECT) are often used. In these studies, a radiolabeled form of the compound or a competing radioligand is administered to an animal, and the distribution and binding of the radioactivity in the brain are imaged.

For example, a study involving a radiolabeled 2-methoxyphenyl piperazine (B1678402) derivative designed for PET imaging of the mGluR1 receptor demonstrated high uptake in receptor-rich regions of the brain, such as the cerebellum, thalamus, and striatum. nih.gov This directly visualizes the compound's engagement with its target in vivo. nih.gov Alternatively, ex vivo autoradiography can be performed. In this method, an animal is treated with the compound, followed by a radioligand for the target receptor. The animal is then euthanized, and the brain is sectioned and exposed to film to visualize the distribution of the radioligand, which indicates the regions where the test compound is bound. nih.gov

Table 3: Example Brain Region Uptake from a PET Study of a 2-Methoxyphenyl Piperazine Derivative. nih.gov Data adapted from a study on a related compound showing standardized uptake value (SUV) in different brain regions.

| Brain Region | Standardized Uptake Value (SUV) |

| Cerebellum | 4.7 ± 0.2 |

| Thalamus | 3.5 ± 0.1 |

| Striatum | 3.0 ± 0.1 |

| Pons | Negligible |

Neurochemical Modulation (e.g., Dopamine Release in Specific Brain Regions)

In vivo microdialysis is a widely used technique to measure how a compound modulates the levels of neurotransmitters like dopamine, serotonin, and norepinephrine in specific brain regions of awake, freely moving animals. A small probe is implanted into a brain area of interest (e.g., the striatum or nucleus accumbens), and extracellular fluid is collected and analyzed for neurotransmitter content. frontiersin.org

This method can reveal whether a compound enhances or decreases neurotransmitter release. For instance, the dopamine-selective neurotoxin MPP⁺ has been shown to induce a significant elevation of extracellular dopamine in the rat striatum. nih.gov Conversely, some compounds may modulate release only in response to specific stimuli. Nicotine, for example, has complex effects, desensitizing nicotinic receptors to curb dopamine release during tonic firing but permitting a rapid rise during phasic firing. nih.gov The interaction with transporters is also key; DAT inhibitors can prevent compounds from entering dopaminergic terminals to exert their effects. mdpi.com For this compound, microdialysis studies would clarify its net effect on dopaminergic and serotonergic transmission in key brain circuits.

Receptor-Mediated Behavioral Phenotypes in Animal Models

The ultimate test of a compound's central activity is its ability to elicit behavioral changes in animal models. These behaviors are often linked to the activation of specific receptor systems. For compounds with potential activity at serotonin receptors, the head-twitch response (HTR) in mice is a widely used behavioral proxy for 5-HT₂ₐ receptor activation and potential hallucinogenic effects in humans. researchgate.net Studies have confirmed that N-benzyl substituted phenethylamines reliably induce the HTR. researchgate.net

Locomotor activity is another fundamental behavioral measure. Phenylpiperazine compounds like m-CPP have been shown to produce a dose-related decrease in locomotor activity, an effect mediated by a combination of 5-HT₁ and 5-HT₂C receptor activity. nih.gov Drug-induced behaviors can also be antagonized to confirm a mechanism of action. For example, phenylpiperazine antagonists have been shown to block 8-OH-DPAT-induced hypothermia and forepaw treading, behaviors mediated by 5-HT₁ₐ receptors. nih.gov These models would be invaluable for characterizing the in vivo functional consequences of this compound's receptor interactions.

Table 4: Effect of Phenylpiperazine Analog (m-CPP) on Locomotor Activity in Mice. nih.gov This table illustrates the dose-dependent effect of a related compound on behavior.

| Compound | Dose (mg/kg) | Effect on Locomotion | Mediating Receptors |

| m-CPP | 0.3 - 10 | Dose-related decrease | 5-HT₂C, 5-HT₁ |

| m-CPP + LY53857 | 1.0 - 10 | Hyperlocomotion unmasked | 5-HT₁ |

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Elements

The fundamental pharmacophore for this class of compounds comprises several key features essential for receptor binding. The general structure of N-arylpiperazine derivatives includes the central piperazine (B1678402) ring, an N-aryl group, and a linker attached to the second nitrogen, which in this case is a benzyl (B1604629) group. mdpi.com

Basic Nitrogen Atom: The most crucial element is the protonatable nitrogen atom within the piperazine ring (N4). At physiological pH, this nitrogen is typically protonated, allowing it to form a critical salt bridge with a conserved aspartate residue (Asp3.32) in the transmembrane domain of aminergic GPCRs. This electrostatic interaction is a primary anchor for the ligand in the receptor's binding pocket. mdpi.com

Aromatic Rings: Both the phenyl ring of the piperazine moiety and the 2-methoxybenzyl ring engage in various non-covalent interactions with the receptor. These include van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the binding site. mdpi.com

Oxygen Atom of the Methoxy (B1213986) Group: The oxygen atom of the 2-methoxy group can act as a hydrogen bond acceptor, forming additional interactions with the receptor and contributing to the binding affinity and selectivity profile of the compound.

These elements collectively define the spatial and electronic requirements for effective binding to target receptors.

Impact of Substituents on the 2-Methoxybenzyl Moiety on Receptor Interactions

Modifications to the 2-methoxybenzyl portion of the molecule significantly influence receptor affinity and selectivity. The position and nature of the substituents on the benzyl ring are critical.

The methoxy group's position is particularly important. For instance, moving the methoxy group from the ortho (2-position) to the meta (3-position) or para (4-position) can alter the compound's interaction with specific receptor subtypes. auburn.edu The electron-donating nature of the p-methoxybenzyl (PMB) group can also be harnessed to stabilize molecules during certain chemical transformations. chem-station.com Increasing the number of methoxy substituents on the benzene ring can make the group more labile, which is a consideration in drug metabolism and stability. chem-station.com

Replacing the methoxy group with other substituents, such as trifluoromethyl (a strong electron-withdrawing group), can drastically change the pharmacological profile. auburn.edu These modifications alter the electronic distribution and steric bulk of the benzyl moiety, thereby affecting how it fits into and interacts with the specific amino acid residues lining the receptor's binding pocket.

Influence of Phenylpiperazine Ring Substitutions on Binding and Activity

The phenyl ring attached to the N1 position of the piperazine is a major site for modification to tune the pharmacological properties of the compound. Introducing various substituents can modulate affinity, selectivity, and intrinsic activity at dopamine (B1211576), serotonin (B10506), and other receptors.

Studies on related N-phenylpiperazine analogs have shown that substitutions at the ortho, meta, and para positions of this phenyl ring have distinct effects. For example, in a series of N-phenylpiperazine benzamides developed as dopamine D3 receptor ligands, substitutions on the phenyl ring were crucial for achieving high affinity and selectivity over the D2 receptor subtype. nih.gov Halogen substitutions (e.g., chloro, fluoro) and other groups like trifluoromethyl have been extensively explored. nih.govmdpi.com The addition of a 3-CF3-phenyl fragment, for instance, has been shown to improve the in vitro activity of certain compounds against mycobacterial strains compared to derivatives with alkoxy-phenyl moieties. mdpi.com

Below is a table summarizing the effects of representative substitutions on the phenylpiperazine ring from various studies on related arylpiperazine compounds.

| Substituent on Phenyl Ring | Position | Observed Effect on Receptor Binding/Activity (General Findings) | Reference Compound Class |

|---|---|---|---|

| -Cl (Chloro) | 3 | Often associated with serotonin receptor activity. mCPP is a known psychoactive substance. researchgate.net | Chlorophenylpiperazines |

| -CF3 (Trifluoromethyl) | 3 | Generally enhances affinity for certain serotonin receptors; TFMPP is a known serotonin agonist. researchgate.net | Trifluoromethylphenylpiperazines |

| -OCH3 (Methoxy) | 4 | Can influence monoamine neurotransmitter re-uptake and release. nih.gov | Methoxyphenylpiperazines |

| -F (Fluoro) | 4 | In a series of hydantoin derivatives, a 4-fluorophenyl group contributed to high 5-HT7 receptor affinity. nih.gov | Phenylpiperazine hydantoins |

| -Br (Bromo) | 4 | Used in the synthesis of complex heterocyclic structures with potential biological activities. mdpi.com | Bromophenylpiperazines |

Effects of Linker Modifications on Receptor Selectivity and Affinity

The linker in 1-(2-methoxybenzyl)-4-phenylpiperazine is the methylene (B1212753) (-CH2-) bridge between the benzyl ring and the N4 of the piperazine. While less commonly modified than the aromatic rings, its length and rigidity can have a profound impact on how the molecule spans different regions of the receptor binding pocket.

In long-chain arylpiperazines, extending the alkyl chain (linker) that separates the piperazine core from another terminal moiety is a common strategy to optimize receptor interactions. mdpi.com For example, studies on 5-HT1A/5-HT2A ligands have investigated linkers of varying lengths (e.g., trimethylene chains) connecting a piperazine core to a terminal pyrid-2(1H)-one ring. researchgate.net The length of this linker dictates the distance between the two pharmacophoric ends of the molecule. An optimal linker length allows the terminal groups to simultaneously occupy distinct binding subpockets, potentially leading to higher affinity and selectivity. Modifications that introduce rigidity into the linker, such as incorporating double bonds or cyclic structures, can also enhance binding by reducing the entropic penalty upon binding to the receptor.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound is a key determinant of its biological activity. The piperazine ring typically adopts a stable chair conformation. nih.gov In this conformation, the substituents on the nitrogen atoms (the phenyl group and the benzyl group) can occupy either axial or equatorial positions.

Computational and experimental studies on related 2-substituted piperazines have shown a preference for the axial conformation, as this can place key nitrogen atoms in a specific orientation that mimics endogenous ligands or other potent agonists like nicotine and epibatidine. nih.gov For 1,4-disubstituted piperazines, the substituents generally prefer the equatorial positions to minimize steric hindrance. nih.gov

The relative orientation of the two aromatic rings is also critical. The molecule's ability to adopt a specific low-energy conformation that is complementary to the topography of the receptor's binding site is essential for high-affinity binding. Conformational analysis of various arylpiperazine derivatives has been used to design pharmacophore models that predict the optimal spatial arrangement of key features required for sedative-hypnotic or anxiolytic activity. nih.gov

Stereochemical Considerations in SAR

While the parent compound this compound is achiral, the introduction of substituents on the piperazine ring or the benzyl linker can create chiral centers, leading to stereoisomers (enantiomers or diastereomers). Stereochemistry often plays a pivotal role in receptor interactions.

Studies on chiral methyl-substituted aryl piperazinium compounds have demonstrated that R and S enantiomers can exhibit distinct selectivity for different nicotinic acetylcholine receptor subtypes (α9 vs. α7). nih.gov The spatial orientation of a substituent, such as a methyl group on the piperazine ring, can dramatically alter binding affinity and functional activity. For instance, in one study, the 2R-methyl group was found to occupy an equatorial position, which was determined to be the more stable conformation for receptor binding. nih.gov

This enantioselectivity arises because the protein targets (receptors) are themselves chiral, being composed of L-amino acids. Therefore, they can differentiate between stereoisomers, leading to one isomer having significantly higher potency than the other. This underscores the importance of synthesizing and testing optically pure isomers during drug development to identify the eutomer (the more active isomer) and minimize potential off-target effects from the distomer (the less active isomer). nih.gov

Metabolic Research Studies Preclinical and in Vitro

Identification of Primary Metabolic Pathways In Vitro

Based on extensive research into phenylpiperazine and benzylpiperazine derivatives, the primary metabolic pathways for 1-(2-methoxybenzyl)-4-phenylpiperazine are expected to involve Phase I reactions such as aromatic hydroxylation, O-demethylation, and N-dealkylation, followed by Phase II conjugation reactions.

Aromatic hydroxylation is a common metabolic route for compounds containing phenyl groups. For N-benzylpiperazine (BZP), hydroxylation of the aromatic ring has been identified as a significant metabolic event mdma.ch. This process involves the introduction of a hydroxyl (-OH) group onto the phenyl ring of the piperazine (B1678402) moiety or the benzyl (B1604629) ring. This oxidation is typically catalyzed by CYP enzymes and increases the polarity of the molecule, preparing it for subsequent conjugation and excretion mdpi.com. The addition of a hydroxyl group can occur at various positions on either aromatic ring, leading to multiple isomeric metabolites.

The presence of a methoxy (B1213986) (-OCH3) group on the benzyl ring makes O-demethylation a highly probable and major metabolic pathway. This reaction converts the methoxy group into a hydroxyl group, releasing formaldehyde (B43269) in the process. Studies on the closely related compound 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) have shown that it is primarily O-demethylated to its corresponding hydroxyphenylpiperazine metabolite researchgate.netnih.gov. This transformation is a critical step catalyzed by specific cytochrome P450 isoenzymes researchgate.netnih.govresearchgate.net. The resulting hydroxylated metabolite, 1-(2-hydroxybenzyl)-4-phenylpiperazine, would then be available for Phase II conjugation. The O-desmethyl analog of a similar compound, WAY100635, was identified as a potent antagonist in its own right nih.gov.

N-dealkylation, the cleavage of a carbon-nitrogen bond, is a well-established metabolic pathway for many amine-containing compounds, including piperazine derivatives nih.govnih.govmdpi.com. For this compound, this can theoretically occur at two positions on the piperazine ring. The most likely N-dealkylation reaction is the cleavage of the benzyl group, which would yield 1-phenylpiperazine (B188723) as a major metabolite. This type of metabolic cleavage of an arylpiperazine side-chain has been observed in vivo for other drugs oup.comnih.govdeepdyve.com. Aripiprazole, for example, undergoes N-dealkylation as part of its metabolism to form an active metabolite researchgate.net. Additionally, degradation of the piperazine ring itself can occur, leading to various ring-cleaved derivatives mdma.chfrontiersin.org.

Following the initial Phase I oxidative reactions (hydroxylation, demethylation), the newly formed hydroxyl groups serve as sites for Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfonation), to the metabolite. This process significantly increases the water solubility of the metabolites, facilitating their elimination from the body via urine or bile agarwallab.com. While no direct studies have reported the conjugation of this compound metabolites, it is a standard and expected pathway for phenolic metabolites generated from O-demethylation and aromatic hydroxylation agarwallab.com.

Characterization of Metabolites Formed in Preclinical Biological Matrices or In Vitro Systems

In vitro experiments using liver subcellular fractions (microsomes and cytosol) are crucial for identifying the specific metabolites formed. Based on the established metabolic pathways for analogous structures, a profile of potential metabolites for this compound can be proposed. These metabolites are typically identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS).

The table below summarizes the expected metabolites resulting from the primary metabolic pathways.

| Metabolite Name | Parent Moiety | Metabolic Reaction | Reference |

| 1-(2-hydroxybenzyl)-4-phenylpiperazine | This compound | O-Demethylation | researchgate.netnih.govnih.gov |

| Hydroxylated this compound | This compound | Aromatic Hydroxylation | mdma.ch |

| 1-Phenylpiperazine | This compound | N-Dealkylation (of benzyl group) | oup.comnih.govresearchgate.net |

| Piperazine Ring-Cleavage Products | This compound | Piperazine Ring Oxidation/Degradation | mdma.chfrontiersin.org |

| Glucuronide/Sulfate Conjugates | Hydroxylated Metabolites | Glucuronidation / Sulfonation | agarwallab.com |

This table is generated based on metabolic data from structurally similar compounds.

Role of Cytochrome P450 Isoenzymes in Metabolism

The metabolism of this compound is primarily driven by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver nih.govjwatch.org. Different CYP isoenzymes exhibit varying specificities for different types of reactions and substrates. Research on related piperazine compounds has identified several key isoenzymes involved in their biotransformation.

In vitro studies with human liver microsomes and specific cDNA-expressed CYP enzymes have shown that the O-demethylation of 1-(4-methoxyphenyl)piperazine is catalyzed mainly by the polymorphic isoenzyme CYP2D6 researchgate.netnih.govwikipedia.org. Given the structural similarity, CYP2D6 is the most likely candidate for the O-demethylation of the 2-methoxybenzyl moiety of the title compound.

The table below outlines the principal CYP450 isoenzymes and their anticipated roles in the metabolism of this compound.

| CYP Isoenzyme | Anticipated Metabolic Reaction | Reference |

| CYP2D6 | O-Demethylation | researchgate.netnih.govwikipedia.org |

| CYP3A4 | N-Dealkylation, Aromatic Hydroxylation | researchgate.netsci-hub.seresearchgate.net |

| CYP1A2 | N-Dealkylation, Aromatic Hydroxylation | sci-hub.senih.gov |

This table is generated based on metabolic data from structurally similar compounds.

In Vitro Metabolic Stability in Liver Microsomes or Hepatocytes (for lead optimization research)nih.gov

The evaluation of a compound's metabolic stability is a critical step in early-stage drug discovery, providing insights into its potential pharmacokinetic profile and guiding lead optimization efforts. springernature.compsu.edu This is typically assessed using in vitro systems such as liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. springernature.comdergipark.org.trresearchgate.net For the compound This compound , specific experimental data on its metabolic stability in such systems are not available in the published scientific literature. However, extensive research on structurally related arylpiperazine derivatives, particularly its positional isomer 1-(4-methoxyphenyl)piperazine (MeOPP), offers valuable predictive information regarding its likely metabolic fate.

Research on arylpiperazine compounds consistently points to several key metabolic pathways. These include hydroxylation of the aromatic rings and metabolism of the piperazine moiety. researchgate.netfrontiersin.orgnih.gov For instance, studies on various phenylpiperazine derivatives have identified hydroxylation at different positions of the phenyl ring as a common metabolic route. researchgate.net Furthermore, the piperazine ring itself can be a site of metabolic modification. frontiersin.org

Detailed metabolic studies have been conducted on the closely related compound 1-(4-methoxyphenyl)piperazine . These investigations reveal that the primary metabolic pathway is O-demethylation, which is catalyzed mainly by the cytochrome P450 enzyme CYP2D6. nih.govresearchgate.netwikipedia.org This process converts the methoxy group into a hydroxyl group, forming 1-(4-hydroxyphenyl)piperazine . nih.govresearchgate.net The kinetic parameters for this reaction in pooled human liver microsomes (pHLM) have been determined, providing a quantitative measure of this metabolic pathway's efficiency. nih.govresearchgate.net

Given the structural similarity, it is plausible that This compound would also be susceptible to O-demethylation at the methoxybenzyl group, mediated by CYP enzymes. Additionally, hydroxylation on the unsubstituted phenyl ring and potential cleavage of the piperazine ring are also anticipated metabolic pathways based on the broader class of arylpiperazine compounds. researchgate.netfrontiersin.org The precise rates of metabolism and the specific enzymes involved for This compound would require direct experimental investigation using liver microsomes or hepatocytes from various species. Such studies are essential in the lead optimization phase to identify and mitigate potential metabolic liabilities. nih.govnih.gov

Table 1: In Vitro Metabolic Data for the Related Compound 1-(4-methoxyphenyl)piperazine in Human Liver Microsomes

| Parameter | Value | Enzyme System | Primary Enzyme | Source |

| Apparent Km | 204.80 ± 51.81 µM | Pooled Human Liver Microsomes (pHLM) | CYP2D6 | nih.govresearchgate.net |

| Apparent Vmax | 127.50 ± 13.25 pmol/min/mg protein | Pooled Human Liver Microsomes (pHLM) | CYP2D6 | nih.govresearchgate.net |

This table presents data for the O-demethylation of 1-(4-methoxyphenyl)piperazine, a structural isomer of the subject compound.

Analytical Methodologies in Research

Chromatographic Techniques for Quantitative Analysis in Research Samples

Chromatographic methods are essential for separating "1-(2-methoxybenzyl)-4-phenylpiperazine" from complex mixtures and quantifying its presence. The choice of technique often depends on the nature of the sample matrix and the required sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of piperazine (B1678402) derivatives, including "this compound," in research samples. nih.gov This method offers high resolution and sensitivity. A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the determination and purity evaluation of related phenylpiperazine compounds. nih.gov In a typical setup, a solution of the analyte is chromatographed on an octadecylsilane (B103800) (C18) column. nih.govmdpi.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer (e.g., phosphate (B84403) buffer) to control the pH. nih.gov Detection is frequently achieved using a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance. nih.gov The method's validation includes assessing parameters like selectivity, precision, accuracy, linearity, and the limits of detection (LOD) and quantification (LOQ) to ensure reliable results. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Phenylpiperazine Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Column | Octadecyl (C18), e.g., 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2) |

| Detection | UV at 239 nm |

| Internal Standard | Phenacetin |

This table presents typical parameters that could be adapted for the analysis of "this compound" based on methods for similar compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like "this compound." In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification. researchgate.net For piperazine derivatives, characteristic fragment ions can indicate the presence of the piperazine ring and its substituents. nih.govresearchgate.net While GC-MS is highly specific, derivatization may sometimes be employed to improve the volatility and chromatographic behavior of the analyte. researchgate.netojp.gov

Table 2: Typical GC-MS Operating Conditions for Piperazine Derivative Analysis

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table outlines general GC-MS conditions applicable for the analysis of "this compound." nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the quantitative analysis of piperazine derivatives in complex biological and research samples due to its high sensitivity and specificity. nih.govmdpi.com This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. amazonaws.com After chromatographic separation, the analyte is ionized, often using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. nih.gov The first mass spectrometer (MS1) selects this precursor ion, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for quantification at very low concentrations. mdpi.com The development of a reliable LC-MS/MS method requires careful optimization of both chromatographic and mass spectrometric parameters. mdpi.com

Table 3: Representative LC-MS/MS Parameters for Phenylpiperazine Analysis

| Parameter | Typical Value/Condition |

|---|---|

| LC Column | C18 reverse-phase column |

| Mobile Phase | Gradient elution with water and acetonitrile, often with formic acid |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

This table provides an overview of typical LC-MS/MS parameters that could be utilized for the analysis of "this compound." nih.govamazonaws.com

Spectroscopic Techniques for Structural Elucidation and Purity in Research

Spectroscopic methods are vital for confirming the chemical structure of "this compound" and assessing its purity. These techniques provide detailed information about the molecule's atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including "this compound." rsc.org Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. mdpi.com

In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals allow for the assignment of each hydrogen atom in the molecule. For "this compound," one would expect to see distinct signals for the aromatic protons on the methoxybenzyl and phenyl rings, the methylene (B1212753) protons of the benzyl (B1604629) group, the protons of the piperazine ring, and the singlet for the methoxy (B1213986) group protons. rsc.orgrsc.org

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. rsc.orgchemicalbook.com Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, methoxy). chemicalbook.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Spectrum | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Aromatic Protons (Phenyl & Benzyl) | 6.8 - 7.5 |

| Benzyl CH₂ | ~3.5 | |

| Piperazine CH₂ | 2.5 - 3.2 | |

| Methoxy OCH₃ | ~3.8 | |

| ¹³C NMR | Aromatic Carbons | 110 - 160 |

| Benzyl CH₂ | ~55-65 | |

| Piperazine CH₂ | ~45-55 |

This table presents predicted NMR chemical shift ranges based on data for similar structures and general principles of NMR spectroscopy. rsc.orgrsc.orgchemicalbook.com

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

This table lists the expected characteristic IR absorption bands for the key functional groups in "this compound." mdpi.comojp.gov

Radiochemical Analysis for Labeled Ligands in Imaging Research

Radiochemical analysis is a critical component in the development of new imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This process involves creating a radiolabeled version of a ligand to trace its behavior in biological systems. For phenylpiperazine derivatives, this typically involves incorporating a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Iodine-123) radionuclide into the molecule's structure.

Radiosynthesis and Purification for PET/SPECT Probes

The synthesis of a radiolabeled ligand is a multi-step process that must be rapid, efficient, and yield a product of high purity. For analogous methoxyphenyl piperazine compounds, radiosynthesis often targets the methoxy group for labeling with Carbon-11 or introduces a halogen for labeling with isotopes like Iodine-125.

For example, the radiosynthesis of a related compound, 1-[2-(4-[11C]methoxyphenyl)phenyl]piperazine, was achieved by the O-methylation of its corresponding hydroxyl precursor using [11C]methyl iodide. researchgate.netnih.gov Another strategy involves the N-methylation of a piperazine nitrogen with a radiolabeling agent like [11C]methyl triflate. nih.gov

The general steps include:

Production of Radionuclide: Short-lived isotopes like Carbon-11 (half-life ≈ 20.4 minutes) are produced in a cyclotron.

Synthesis of Radiolabeling Agent: The radionuclide is converted into a reactive labeling precursor, such as [11C]methyl iodide or [11C]methyl triflate.

Radiolabeling Reaction: The precursor of the target molecule is reacted with the radiolabeling agent under optimized conditions (e.g., temperature, solvent, base) to incorporate the radioisotope. For instance, the synthesis of N-[4-[4-(2-[methyl-(11)C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide involved reacting the precursor with [11C]methyl triflate at -10°C for one minute. researchgate.net

Purification: The resulting radiolabeled compound must be quickly purified, typically using high-performance liquid chromatography (HPLC), to separate it from unreacted precursors and byproducts. nih.govresearchgate.net

Formulation: The final product is formulated in a biocompatible solution for injection.

The outcome of these procedures is characterized by radiochemical yield, radiochemical purity, and molar activity, as shown for representative compounds in the table below.

| Radiosynthesis Parameter | Example Value for a Phenylpiperazine Derivative | Reference |

| Radiochemical Yield (decay corrected) | 10 ± 2% | acs.org |

| Molar Activity | 91 ± 17 GBq/µmol | acs.org |

| Radiochemical Purity | ≥95% | acs.org |

| Synthesis Time | 49 ± 4 min | acs.org |

In Vitro Autoradiography for Receptor Distribution Studies

In vitro autoradiography is a technique used to visualize the distribution of receptors in tissue sections. Brain slices from preclinical models (e.g., rats) are incubated with a radiolabeled ligand. The ligand binds to its target receptors, and the resulting radioactivity pattern is detected on film or with a phosphor imaging system. This method provides detailed information on the precise anatomical localization of receptors.

For related phenylpiperazine compounds, autoradiography has been used to confirm specific binding to target receptors like the serotonin (B10506) 5-HT7 or 5-HT1A receptors. researchgate.netnih.gov In these studies, brain sections are incubated with the radioligand. To determine non-specific binding, a parallel set of sections is co-incubated with a high concentration of a non-radiolabeled competitor drug that blocks the specific receptor sites. The difference between the total binding and the non-specific binding reveals the specific receptor distribution. nih.gov Studies on 4-(2'-Methoxy-phenyl)-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido]-ethyl-piperazine ([125I]p-MPPI) showed specific labeling in brain areas known to be rich in 5-HT1A receptors. nih.govresearchgate.net

Biodistribution Studies in Preclinical Models for Imaging Research

Biodistribution studies are performed in living preclinical models (e.g., mice, rats, or non-human primates) to determine how a radiolabeled compound distributes throughout the body over time. After intravenous injection of the radiotracer, animals are imaged at various time points, or tissues are harvested to measure the concentration of radioactivity in different organs.

Key objectives of these studies include:

Brain Uptake: Assessing whether the compound can cross the blood-brain barrier, a crucial requirement for neuroreceptor imaging agents.

Target-to-Background Ratio: Measuring the ratio of radioactivity in a target-rich region (e.g., hippocampus for 5-HT1A receptors) versus a region with few or no target receptors (e.g., cerebellum). A high ratio is desirable for clear imaging.

Metabolism: Analyzing blood and brain tissue to determine the percentage of the parent radiotracer versus its radioactive metabolites. High stability of the parent compound in the brain is preferred. researchgate.netnih.gov

For instance, biodistribution analysis of a 2-methoxyphenyl piperazine derivative revealed high initial brain uptake. nih.gov Similarly, studies with [123I]p-MPPI in rats showed efficient brain penetration, with the highest concentrations found in receptor-rich areas like the hippocampus. nih.gov The table below summarizes representative biodistribution findings for an analogous compound.

| Preclinical Finding | Result for a Phenylpiperazine Derivative | Reference |

| Initial Brain Uptake (SUV) | 1.2 | researchgate.netnih.gov |

| Intact Tracer in Brain (at 15 min) | >90% | researchgate.netnih.gov |

| Hippocampus-to-Cerebellum Ratio (at 30 min) | 3.3 | nih.gov |

These studies are essential to evaluate a candidate radioligand's potential for successful in vivo imaging before proceeding to human clinical trials.

Computational and Theoretical Investigations

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like 1-(2-methoxybenzyl)-4-phenylpiperazine and related derivatives interact with their biological targets at a molecular level.

Molecular docking studies on N-phenylpiperazine derivatives have successfully identified key amino acid residues within the binding pockets of various receptors that are crucial for ligand recognition and binding.

For instance, in studies with the α1A-adrenoceptor, a G protein-coupled receptor, key interactions for N-phenylpiperazine derivatives were identified with specific residues. The binding site is characterized by the presence of amino acids such as Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org The interaction with an aspartate residue, such as Asp106 in the α1A-adrenoceptor or the highly conserved Asp114 in the dopamine (B1211576) D2 receptor, is a common feature for many arylpiperazine ligands, often involving a salt bridge with the protonated piperazine (B1678402) nitrogen. rsc.orgnih.gov

In the context of dopamine D2 receptors, docking simulations of substituted 1-(2-methoxyphenyl)-piperazine derivatives have highlighted the importance of this salt bridge with Asp114 for stable binding. nih.gov Furthermore, when phenylpiperazine derivatives were docked into the DNA-topoisomerase II complex, interactions were not with a traditional receptor pocket but with the DNA itself and the surrounding enzyme. Key interactions included π-π stacking between the phenylpiperazine moiety and DNA nucleobases (specifically DT9 and DA12) and hydrogen bonds with amino acid residues like Asp463 and Gly488 of the enzyme. nih.gov

These studies collectively demonstrate that the phenylpiperazine scaffold can engage in a variety of interactions, including hydrogen bonds, electrostatic interactions, and π-π stacking, with key residues and components of their respective binding sites. rsc.orgnih.gov

The analysis of binding poses and the calculation of binding energetics provide quantitative and qualitative measures of the ligand-receptor interaction. The binding pose describes the specific orientation and conformation of the ligand within the binding pocket, while binding energetics, often expressed as a docking score or free energy of binding (ΔGbinding), estimates the affinity of the ligand for the receptor.

For N-phenylpiperazine derivatives binding to the α1A-adrenoceptor, the binding was determined to be primarily driven by electrostatic forces. rsc.org This is consistent with thermodynamic studies showing negative enthalpy and Gibbs free energy changes, alongside a positive entropy change. rsc.org

In the case of 1-(2-methoxyphenyl)-piperazine derivatives targeting the dopamine D2 receptor, two primary binding orientations have been proposed. The more stable of these poses is characterized by the formation of a salt bridge between the piperidine (B6355638) moiety of the ligand and the Asp114 residue of the receptor. nih.gov For a particularly active derivative, 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, the calculated affinity (Ki) was 54 nM. nih.gov

When studying the interaction of phenylpiperazine derivatives with DNA, the binding energy for one of the most potent compounds was calculated to be -63.2 kJ/mol, indicating a strong interaction. nih.gov The binding pose revealed that the phenylpiperazine part of the molecule intercalates between DNA bases, engaging in π-π stacking interactions. nih.gov

The following table summarizes the key interactions and energetic data for related piperazine compounds from various docking studies.

Interactive Table: Molecular Docking Summary for Phenylpiperazine Derivatives

| Compound Class | Target | Key Interacting Residues/Components | Primary Driving Forces | Reference |

|---|---|---|---|---|

| N-Phenylpiperazines | α1A-Adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Electrostatic forces, Hydrogen bonds | rsc.org |

| 1-(2-Methoxyphenyl)piperazines | Dopamine D2 Receptor | Asp114 | Salt bridge, Electrostatic interactions | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com This allows for the prediction of the activity of new, unsynthesized molecules.

QSAR models are developed using a "training set" of molecules with known biological activities. scispace.com For piperazine derivatives, various QSAR models have been successfully built to predict their activity against different biological targets. For example, statistically significant QSAR models were developed for a series of piperazine derivatives acting as mTORC1 inhibitors. mdpi.com These models, derived using methods like Multiple Linear Regression (MLR), demonstrated a high correlation between the predicted and experimental inhibitory activities, as indicated by a high coefficient of determination (R² = 0.74). mdpi.com

Similarly, QSAR models have been developed for other classes of nitrogen heterocycles to predict their agonist potency at the Prostaglandin (B15479496) EP2 receptor. tiu.edu.iq These models also showed good predictive power with high internal and external validation metrics (e.g., R²tr = 0.808, R²ex = 0.781), confirming their reliability for virtual screening and lead optimization. tiu.edu.iq The general process involves calculating a wide range of molecular descriptors for each compound in the training set and then using statistical methods to select the descriptors that best correlate with the biological activity and to build the predictive equation. scispace.comtiu.edu.iq

A key outcome of QSAR studies is the identification of specific physicochemical properties or structural features (descriptors) that are either positively or negatively correlated with the biological activity of the compounds.

For a series of piperazine derivatives studied as mTORC1 inhibitors, the QSAR models revealed that their inhibitory activity was significantly correlated with six molecular descriptors:

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): An electronic descriptor related to a molecule's ability to accept electrons. mdpi.com

Electrophilicity index (ω): Measures the electrophilic character of a molecule. mdpi.com

Molar Refractivity (MR): A measure of the total polarizability of a molecule, related to its volume and dispersion forces. mdpi.com

Aqueous Solubility (Log S): Represents the solubility of the compound in water. mdpi.com

Topological Polar Surface Area (PSA): The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties. mdpi.com

Refractive Index (n): An optical property related to the density of the molecule. mdpi.com

In another QSAR study on prostaglandin EP2 receptor agonists, important descriptors included those related to the frequency of specific atom arrangements, such as a hydrogen atom being two bonds away from a donor atom (fdonH2B) or a sp2 hybridized carbon being two bonds from a cyclic nitrogen (fringNsp2C2B). tiu.edu.iq These findings provide crucial insights into the structural requirements for high activity, guiding the design of new compounds with improved potency. mdpi.comtiu.edu.iq

Interactive Table: Key QSAR Descriptors for Piperazine-like Compounds

| Descriptor Type | Example Descriptor | Description | Correlation with Activity | Reference |

|---|---|---|---|---|

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Significant | mdpi.com |

| Steric/Volume | Molar Refractivity (MR) | Molecular volume and polarizability | Significant | mdpi.com |

| Lipophilicity/Solubility | Log S | Aqueous solubility | Significant | mdpi.com |

| Topological | Topological Polar Surface Area (PSA) | Surface area of polar atoms | Significant | mdpi.com |

Pharmacophore Modeling and Ligand-Based Design